REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]([NH:6][CH2:7][CH2:8][CH2:9][N+:10]([CH3:13])([CH3:12])[CH3:11])=[O:5])=[CH2:3].[Cl-:14].O.[CH:16]([OH:19])([CH3:18])C>>[CH3:3][C:2]([C:4]([NH:6][CH2:7][CH2:8][CH2:9][N+:10]([CH3:13])([CH3:11])[CH3:12])=[O:5])=[CH2:1].[Cl-:14].[CH:4]([N:6]1[CH2:7][CH2:8][CH2:18][C:16]1=[O:19])=[CH2:2] |f:0.1,2.3,4.5.6|
|
Name
|
solids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C(=O)NCCC[N+](C)(C)C.[Cl-]
|
Name
|
solution
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
PET
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)O.C(C[*:2])[*:1]
|
Name
|
PET
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)O.C(C[*:2])[*:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 7 days of drying in 75% RH atmosphere
|
Duration
|
7 d
|
Type
|
CUSTOM
|
Details
|
a contact angle of 140°
|
Name
|
|
Type
|
|
Smiles
|
CC(=C)C(=O)NCCC[N+](C)(C)C.[Cl-].C(=C)N1C(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |